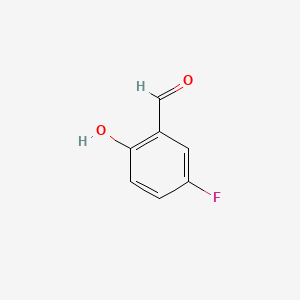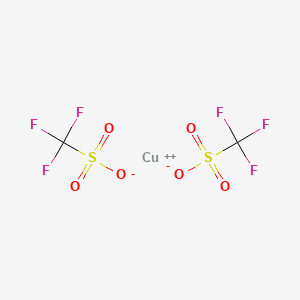
5-フルオロ-2-ヒドロキシベンズアルデヒド
概要
説明
5-Fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H5FO2 . It is a derivative of salicylaldehyde, where a fluorine atom is substituted at the 5-position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
科学的研究の応用
Chemistry: 5-Fluoro-2-hydroxybenzaldehyde is used as a building block in organic synthesis. It is employed in the preparation of complex molecules, including ligands for metal complexes and other functionalized aromatic compounds.
Biology and Medicine: In biological research, it is used to synthesize compounds with potential biological activity. For example, it can be used to prepare Schiff bases, which have shown antimicrobial and anticancer properties.
Industry: In the industrial sector, 5-Fluoro-2-hydroxybenzaldehyde is used in the manufacture of dyes, pharmaceuticals, and agrochemicals. Its derivatives are valuable intermediates in the production of various commercial products .
作用機序
Target of Action
5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde , is an organic chemical compoundIt has been used to synthesize various compounds such as manganese (iii) complex , which suggests that it may interact with metal ions or other molecular targets in biological systems.
Mode of Action
It’s known that the compound can be used to synthesize various other compounds, indicating that it likely undergoes reactions involving its aldehyde and hydroxyl functional groups
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in various organic reactions such as nucleophilic substitution or oxidation .
Pharmacokinetics
Factors such as its molecular weight (14011 g/mol) and calculated logP (1.7) could influence its bioavailability and pharmacokinetics.
Result of Action
As a biochemical reagent, it’s primarily used for the synthesis of other compounds . The effects of these synthesized compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, its physical properties such as melting point (82-85 °C) and boiling point (56 °C at 1mmHg) suggest that temperature could affect its state and reactivity. Additionally, its solubility in different solvents could influence its distribution and availability in biological systems.
生化学分析
Biochemical Properties
5-Fluoro-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . Additionally, 5-Fluoro-2-hydroxybenzaldehyde can act as a ligand, binding to metal ions and forming coordination complexes that are essential in enzymatic reactions .
Cellular Effects
5-Fluoro-2-hydroxybenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases . This compound also impacts gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, 5-Fluoro-2-hydroxybenzaldehyde can affect cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-hydroxybenzaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation . The compound’s ability to form Schiff bases with amines allows it to modify the structure and function of proteins and other biomolecules . Additionally, 5-Fluoro-2-hydroxybenzaldehyde can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-hydroxybenzaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 5-Fluoro-2-hydroxybenzaldehyde can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-hydroxybenzaldehyde vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 5-Fluoro-2-hydroxybenzaldehyde can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
5-Fluoro-2-hydroxybenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and cytochrome P450 oxidases, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-hydroxybenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
5-Fluoro-2-hydroxybenzaldehyde exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular distribution .
準備方法
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-hydroxybenzaldehyde can be synthesized from 4-fluorophenol. The process involves the reaction of 4-fluorophenol with sodium hydroxide in a mixture of ethanol and water at 70°C for 18 hours. The reaction mixture is then acidified with hydrochloric acid, and the product is extracted using dichloromethane .
Industrial Production Methods: While specific industrial production methods for 5-Fluoro-2-hydroxybenzaldehyde are not widely documented, the synthesis from 4-fluorophenol is a common laboratory method that can be scaled up for industrial purposes. The reaction conditions and purification steps would be optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5-Fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluoro-2-hydroxybenzoic acid.
Reduction: It can be reduced to form 5-fluoro-2-hydroxybenzyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products:
Oxidation: 5-Fluoro-2-hydroxybenzoic acid.
Reduction: 5-Fluoro-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
類似化合物との比較
- 5-Chloro-2-hydroxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- 5-Iodo-2-hydroxybenzaldehyde
Comparison: 5-Fluoro-2-hydroxybenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules. Compared to its chloro, bromo, and iodo analogs, the fluorine derivative often exhibits different reactivity patterns and biological activities .
特性
IUPAC Name |
5-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUBQNUDZOGOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371994 | |
| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-54-6 | |
| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antiproliferative activity of Schiff bases derived from 5-Fluoro-2-hydroxybenzaldehyde?
A1: Research indicates that Schiff bases synthesized from 5-Fluoro-2-hydroxybenzaldehyde demonstrate antiproliferative activity against various cancer cell lines. Specifically, a study investigated four Schiff bases, with one derived from the reaction of 5-Fluoro-2-hydroxybenzaldehyde and dehydroabietylamine. While all four compounds showed activity, the Schiff base incorporating the nitro group (2-hydroxy-5-nitrobenzaldehyde) exhibited the most potent effects. []
Q2: Are there efficient synthetic methods for producing 5-Fluoro-2-hydroxybenzaldehyde and its derivatives?
A2: Yes, research highlights an effective method for synthesizing 5-Fluoro-2-hydroxybenzaldehyde. The study describes the formylation of the corresponding phenol (in this case, 4-Fluorophenol) using hexamethylenetetramine in a strong acid environment, such as 75% polyphosphoric acid. This method demonstrated superior yields compared to the traditional Duff reaction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B1225413.png)
![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)
![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)
![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
![5-bromo-N-[(4-tert-butylcyclohexylidene)amino]-2-furancarboxamide](/img/structure/B1225428.png)
![N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1225429.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide](/img/structure/B1225433.png)
![1-[4-[(2-Hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]-2-(2-methyl-4-thiazolyl)ethanone](/img/structure/B1225437.png)
![2-[[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]methyl]isoindole-1,3-dione](/img/structure/B1225438.png)

